molecular formula C18H21ClN6O B10942062 N-(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)-6-cyclopropyl-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

N-(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)-6-cyclopropyl-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10942062
M. Wt: 372.9 g/mol
InChI Key: BCFDZEQUHUQCEC-UHFFFAOYSA-N
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Description

N~4~-(4-Chloro-1,5-dimethyl-1H-pyrazol-3-yl)-6-cyclopropyl-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic compound that belongs to the class of pyrazolo[3,4-b]pyridine derivatives. This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyridine ring, along with various substituents such as a chloro group, cyclopropyl group, and a carboxamide group. These structural features contribute to its diverse chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)-6-cyclopropyl-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves multiple steps, starting from commercially available starting materials

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of Substituents: The chloro and cyclopropyl groups can be introduced through halogenation and cyclopropanation reactions, respectively.

    Coupling with Pyridine Ring:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production may require the development of continuous flow processes to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N~4~-(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)-6-cyclopropyl-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or modify specific substituents.

    Substitution: The chloro group can be substituted with other nucleophiles to introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).

    Reduction: Reducing agents such as sodium borohydride (NaBH~4~) and lithium aluminum hydride (LiAlH~4~) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

N~4~-(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)-6-cyclopropyl-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N4-(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)-6-cyclopropyl-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    N~4~-(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)-6-cyclopropyl-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide: shares structural similarities with other pyrazolo[3,4-b]pyridine derivatives, such as:

Uniqueness

The uniqueness of N4-(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)-6-cyclopropyl-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide lies in its specific combination of substituents and its potential biological activities. The presence of the chloro, cyclopropyl, and carboxamide groups may confer unique properties, such as enhanced binding affinity to specific molecular targets or improved pharmacokinetic properties.

Properties

Molecular Formula

C18H21ClN6O

Molecular Weight

372.9 g/mol

IUPAC Name

N-(4-chloro-1,5-dimethylpyrazol-3-yl)-6-cyclopropyl-1-propylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C18H21ClN6O/c1-4-7-25-17-13(9-20-25)12(8-14(21-17)11-5-6-11)18(26)22-16-15(19)10(2)24(3)23-16/h8-9,11H,4-7H2,1-3H3,(H,22,23,26)

InChI Key

BCFDZEQUHUQCEC-UHFFFAOYSA-N

Canonical SMILES

CCCN1C2=C(C=N1)C(=CC(=N2)C3CC3)C(=O)NC4=NN(C(=C4Cl)C)C

Origin of Product

United States

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